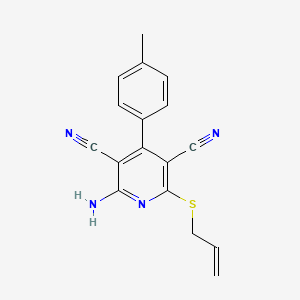

2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine derivatives, such as the one you mentioned, are often used in the preparation of important molecules . They are present in a wide range of both naturally occurring and synthetic bioactive compounds .

Synthesis Analysis

The synthesis of highly substituted pyridine derivatives has attracted much attention, and a number of methods have been developed to prepare these compounds . For example, a green one-pot method for efficient synthesis of 2-amino-6-chloropyridine-3,5-dicarbonitrile derivatives was developed, based on stirring of various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 h .Chemical Reactions Analysis

The chemical reactions of pyridine derivatives can be quite complex and depend on the specific structure of the compound. For example, the halogen atom in 4-amino-2-bromo-6-arylpyridine-3,5-dicarbonitriles is easily replaced by primary and secondary amines to form the corresponding 2-alkylaminopyridines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-Amino-6-chloro-4-(3-nitrophenyl)pyridine-3,5-dicarbonitrile, it was found to be a yellow solid with a melting point of 236°C .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

A variety of pyridine derivatives, including 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile, have been synthesized and investigated for their potential applications in various fields of scientific research. One notable application is in the synthesis of novel pyridinecarbonitriles with antibacterial properties. For example, Girgis et al. (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and evaluated their fluorescence properties and antibacterial activity, demonstrating the potential of pyridine derivatives in developing new antimicrobial drugs (Girgis, Kalmouch, & Hosni, 2004). Koszelewski et al. (2021) further explored the antibacterial activity of 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, highlighting their effectiveness against Escherichia coli strains and suggesting their potential as substitutes for known antibiotics (Koszelewski et al., 2021).

Corrosion Inhibition

Another significant application of these compounds is in the field of corrosion inhibition. Sudheer & Quraishi (2014) investigated the corrosion protection efficiency of pyridine derivatives on mild steel in hydrochloric acid, demonstrating high inhibition efficiency and suggesting the utility of these compounds in protecting industrial materials (Sudheer & Quraishi, 2014).

Environmental and Green Chemistry

Moreover, the synthesis of 2-(Allylthio)-6-amino-4-(p-tolyl)pyridine-3,5-dicarbonitrile and related compounds has been explored through green chemistry approaches. Kidwai & Chauhan (2014) developed an efficient and environmentally benign method for synthesizing 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives, emphasizing the importance of sustainable practices in chemical synthesis (Kidwai & Chauhan, 2014).

Propriétés

IUPAC Name |

2-amino-4-(4-methylphenyl)-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h3-7H,1,8H2,2H3,(H2,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZRMTKHWKFDMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC=C)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2609395.png)

![4-(2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2609406.png)

![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)

![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![3,5-dimethyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2609409.png)

![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2609412.png)

![3-benzyl-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2609415.png)

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)